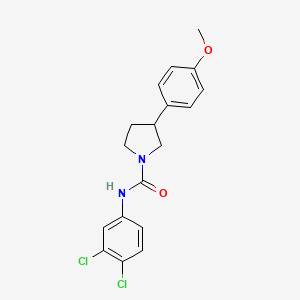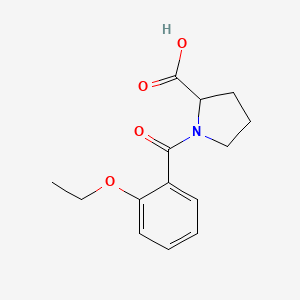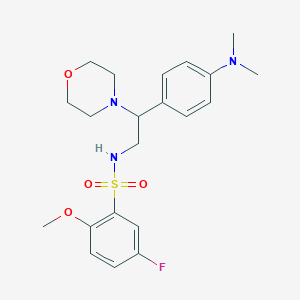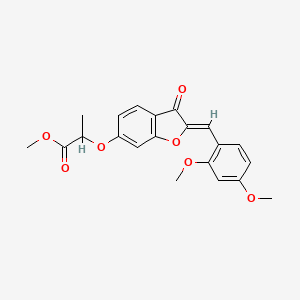![molecular formula C11H12F3N B2753844 N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine CAS No. 920462-64-2](/img/structure/B2753844.png)
N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine” is a chemical compound with a molecular weight of 215.22 . The IUPAC name for this compound is N-[2-(trifluoromethyl)benzyl]cyclopropanamine . It is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine” is 1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-8(10)7-15-9-5-6-9/h1-4,9,15H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine” has a predicted melting point of 39.14°C and a predicted boiling point of 232.2°C at 760 mmHg . The compound has a predicted density of 1.2 g/cm^3 and a predicted refractive index of n 20D 1.50 .Scientific Research Applications
1. Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring
The exploration of efficient methods for the transformations of cyclopropane derivatives, including oxyfunctionalization, is crucial in drug development. Oxidation of the methylene group activated by an adjacent cyclopropane presents a direct approach to carbonylcyclopropanes, streamlining synthesis and adhering to atom economy principles. Various oxidants like ozone, dioxiranes, and catalytic systems based on transition metals have been utilized for this purpose, showcasing the potential of cyclopropane-containing compounds in synthetic organic chemistry (Sedenkova et al., 2018).
2. Melatonin: Current Status and Future Perspectives in Plant Science
Melatonin's pleiotropic actions are not limited to humans and animals but extend to plants, impacting growth, development, and senescence. Its application in agriculture, particularly for improving the growth and postharvest quality of crops, opens up new avenues for research. The potential for melatonin to enhance the storage life of fruits and vegetables, modify root architecture for better nutrient uptake, and produce melatonin-rich food crops suggests a significant role in addressing food security issues and improving crop resilience to stress (Nawaz et al., 2016).
3. Natural Products as Sources of New Drugs Over 30 Years
Natural products continue to be a vital source of novel structures for drug development, influencing a wide range of therapeutic areas beyond just cancer treatment. The diversity of natural products, including those derived from cyclopropane-containing compounds, underscores their importance in the discovery and development of new drugs. The study highlights the significant percentage of approved therapeutic agents derived from natural products, demonstrating their continued relevance and potential for yielding novel drug entities (Newman & Cragg, 2012).
Safety and Hazards
properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-8(10)7-15-9-5-6-9/h1-4,9,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOHRAGNISDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)
![6-(4-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2753765.png)
![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)

![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)
![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)


![4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2753778.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)